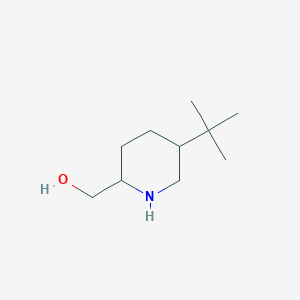

(5-Tert-butylpiperidin-2-yl)methanol

Description

(5-Tert-butylpiperidin-2-yl)methanol is a piperidine derivative characterized by a tert-butyl substituent at the 5-position of the piperidine ring and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol.

Properties

IUPAC Name |

(5-tert-butylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQZAKWXIRGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butylpiperidin-2-yl)methanol typically involves the reaction of piperidine derivatives with tert-butylating agents under controlled conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of (5-Tert-butylpiperidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(5-Tert-butylpiperidin-2-yl)methanol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Tert-butylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (5-Tert-butylpiperidin-2-yl)methanol with structurally related piperidine and pyridine methanol derivatives:

Key Observations:

Steric and Lipophilic Effects: The tert-butyl group in (5-Tert-butylpiperidin-2-yl)methanol increases lipophilicity (logP ~2.5 estimated) compared to the methyl analog (logP ~0.9). This enhances membrane permeability but may reduce aqueous solubility.

Reactivity : Halogenated analogs (e.g., bromo substituents) exhibit electrophilic reactivity, enabling cross-coupling reactions, whereas the tert-butyl group is inert under most conditions.

Spectroscopic and Analytical Data

While NMR data for (5-Tert-butylpiperidin-2-yl)methanol are unavailable, comparisons with similar compounds suggest:

Biological Activity

(5-Tert-butylpiperidin-2-yl)methanol is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

(5-Tert-butylpiperidin-2-yl)methanol is synthesized through the reaction of piperidine derivatives with tert-butylating agents. Common methods include using tert-butyl chloride in the presence of bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The compound features a hydroxymethyl group that can participate in hydrogen bonding, enhancing its interaction with biological molecules.

The biological activity of (5-Tert-butylpiperidin-2-yl)methanol is attributed to its ability to modulate various biochemical pathways. Its hydroxymethyl group allows for interactions with specific molecular targets, while the piperidine ring contributes to the compound's stability and reactivity . This compound has been investigated for its potential neuroprotective effects and as a ligand for receptor studies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of (5-Tert-butylpiperidin-2-yl)methanol. In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that this compound could mitigate cell death induced by glutamic acid deprivation, suggesting a protective role against neurodegeneration .

Antimicrobial Activity

Additionally, (5-Tert-butylpiperidin-2-yl)methanol has shown antimicrobial properties, indicating its potential use in developing new antimicrobial agents .

Research Findings

A summary of key research findings related to the biological activity of (5-Tert-butylpiperidin-2-yl)methanol is presented in the following table:

Case Studies

Several case studies have explored the therapeutic applications of (5-Tert-butylpiperidin-2-yl)methanol:

- Neuroprotection in Ischemic Models : In vivo studies using rat models of cerebral ischemia showed that administration of (5-Tert-butylpiperidin-2-yl)methanol resulted in reduced infarct size and improved neurological outcomes compared to control groups .

- Antimicrobial Efficacy : A study investigating the compound's antimicrobial properties found it effective against several strains of bacteria, supporting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.